3-O-Methyl Estradiol-d5 3-O-Methyl Estradiol-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207980
InChI:
SMILES:
Molecular Formula: C₁₉H₂₁D₅O₂
Molecular Weight: 291.44

3-O-Methyl Estradiol-d5

CAS No.:

Cat. No.: VC0207980

Molecular Formula: C₁₉H₂₁D₅O₂

Molecular Weight: 291.44

* For research use only. Not for human or veterinary use.

3-O-Methyl Estradiol-d5 -

Specification

Molecular Formula C₁₉H₂₁D₅O₂
Molecular Weight 291.44

Introduction

Chemical Structure and Properties

3-O-Methyl Estradiol-d5 is a synthetic derivative of 17β-estradiol, featuring deuterium labeling and a methoxy group at the 3-position of the estradiol backbone. The compound has a molecular formula of C19H21D5O2 and a molecular weight of 291.44 g/mol . The deuterium labeling significantly enhances the compound's stability and makes it an excellent tool for analytical applications.

Structural Characteristics

The compound is characterized by:

  • A steroid backbone similar to 17β-estradiol

  • Deuterium labeling at strategic positions (typically positions 6, 7, and 9)

  • A methoxy group (-OCH3) at the 3-position

  • A hydroxyl group at the 17-position

The deuterium atoms replace hydrogen at specific positions, creating a stable isotope-labeled compound that maintains the biological activity profile similar to the non-deuterated analog while enabling precise analytical tracking.

Physicochemical Properties

Table 1: Key Physicochemical Properties of 3-O-Methyl Estradiol-d5

PropertyValueReference
Molecular FormulaC19H21D5O2
Molecular Weight291.44 g/mol
CAS NumberNot specified in sources-
PubChem CID162642311
Physical StateSolid (presumed)-
SolubilitySimilar to estradiol derivatives-
IUPAC Name(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-ol-d5

The compound exists as a solid at room temperature and likely shares solubility characteristics with other estradiol derivatives. The incorporation of five deuterium atoms and a methoxy group modifies its physicochemical properties compared to the parent estradiol molecule, potentially affecting its lipophilicity, membrane permeability, and metabolic stability.

Synthesis and Chemical Reactions

Chemical Reactivity

3-O-Methyl Estradiol-d5 can undergo various chemical reactions typical for estrogens and related compounds. These reactions are typically studied using techniques such as high-performance liquid chromatography and mass spectrometry to monitor product formation and quantify metabolites. The deuterium labeling minimally affects the chemical reactivity of the compound compared to its non-deuterated analog, while providing a distinct mass signature that allows it to be differentiated in analytical studies.

Biological Activity and Mechanism of Action

Interaction with Estrogen Receptors

3-O-Methyl Estradiol-d5 exhibits biological activity primarily through its interaction with estrogen receptors, similar to other estradiol derivatives. This interaction regulates the transcription of target genes involved in physiological processes such as cell growth, differentiation, and metabolism.

The binding affinity of 3-O-Methyl Estradiol-d5 to estrogen receptors is likely influenced by:

Metabolic Profile

The deuterium labeling in 3-O-Methyl Estradiol-d5 significantly alters its metabolic profile compared to non-deuterated analogs. The deuterium isotope effect can slow down certain metabolic processes, particularly those involving carbon-hydrogen bond breaking at the labeled positions. This property makes the compound valuable for metabolic studies, as it can serve as a more stable tracer compared to the natural compound.

Applications in Scientific Research

Analytical Chemistry Applications

3-O-Methyl Estradiol-d5 serves several critical functions in analytical chemistry:

  • Reference Standard: It functions as a reference standard in mass spectrometry for quantifying estradiol levels in biological samples.

  • Internal Standard: Due to its similar chemical behavior but distinct mass, it serves as an excellent internal standard for quantitative analysis of estrogens in complex biological matrices.

  • Method Validation: It's used to validate analytical methods for estrogen detection and quantification.

Pharmacokinetic and Metabolic Studies

The compound has valuable applications in pharmacokinetic and drug metabolism studies:

  • Metabolic Pathway Tracing: The deuterium labeling allows researchers to track specific metabolic pathways of estradiol and distinguish them from endogenous compounds.

  • Bioavailability Studies: It helps in determining the bioavailability and distribution of estradiol-like compounds in various tissues.

  • Drug-Drug Interaction Studies: It can be used to investigate how other drugs affect estrogen metabolism.

Medical Research Applications

The compound has been studied for its potential applications in medical research:

  • Hormone Replacement Therapy Research: It has been investigated for potential therapeutic effects in hormone replacement therapy studies.

  • Cancer Research: Its interaction with estrogen receptors makes it valuable in studies related to estrogen-dependent cancers.

  • Neuroscience Research: It may be used in studies investigating the effects of estrogens on brain function and neurological disorders.

Comparative Analysis

Comparison with Similar Compounds

Table 2: Comparison of 3-O-Methyl Estradiol-d5 with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key DifferencesReference
3-O-Methyl Estradiol-d5C19H21D5O2291.44Base compound with deuterium labeling
3-O-Methyl EstradiolC19H26O2286.41Non-deuterated analog
3-O-Methyl 17β-Estradiol-d5 17-O-TetrahydropyranC24H29D5O3375.56Contains additional tetrahydropyran group at 17-position
Estradiol-D5C18H19D5O2277.42Lacks methoxy group at 3-position

The structural modifications in 3-O-Methyl Estradiol-d5 compared to the parent estradiol molecule result in distinct analytical properties while maintaining biological similarity, making it particularly valuable for research applications .

Advantages Over Non-Deuterated Analogs

3-O-Methyl Estradiol-d5 offers several advantages over its non-deuterated counterparts:

  • Improved Mass Spectrometric Detection: The deuterium labeling provides a distinct mass shift that allows clear differentiation from endogenous compounds.

  • Enhanced Stability: Deuterium substitution can increase metabolic stability at the labeled positions due to the kinetic isotope effect.

  • Precise Tracking: Enables precise tracking in complex biological matrices without interference from endogenous estrogens.

Current Research Trends and Future Directions

Recent Research Developments

Research involving 3-O-Methyl Estradiol-d5 continues to evolve, with recent focus areas including:

  • Advanced Analytical Methods: Development of more sensitive and specific analytical methods using this compound as a standard.

  • Metabolomics Research: Integration into metabolomics workflows for comprehensive estrogen metabolism profiling.

  • Personalized Medicine: Application in research toward personalized hormone replacement therapies.

Future Research Opportunities

Several promising research directions for 3-O-Methyl Estradiol-d5 include:

  • Expanded Application in Biomarker Discovery: Potential use in identifying new biomarkers for estrogen-related conditions.

  • Integration with Advanced Imaging Techniques: Combination with imaging technologies for visualization of estrogen distribution and metabolism.

  • Development of Novel Therapeutic Approaches: Investigation as a template for developing estrogen receptor modulators with improved pharmacological profiles.

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